7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One possible synthetic route could start with the alkylation of a purine derivative, followed by thiolation and subsequent hydroxypropylation. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thioether linkage or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the purine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups onto the purine ring or benzyl group.
Scientific Research Applications
Chemistry
In chemistry, 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural similarity to naturally occurring purines could make it a useful tool in studying enzyme mechanisms or cellular processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with purine-like structures are often explored for their antiviral, anticancer, or anti-inflammatory activities.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties could make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. Potential molecular targets could include enzymes, receptors, or nucleic acids. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-benzyl-8-((3-hydroxypropyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives such as:
- 7-benzyl-1,3-dimethylxanthine
- 8-((3-hydroxypropyl)thio)-1,3-dimethylxanthine
- 7-benzyl-8-thioxanthine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, or physical properties compared to other similar compounds.
Properties
IUPAC Name |
7-benzyl-8-(3-hydroxypropylsulfanyl)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-19-14-13(15(23)20(2)17(19)24)21(11-12-7-4-3-5-8-12)16(18-14)25-10-6-9-22/h3-5,7-8,22H,6,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINCWQATTRDALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCCO)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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